molecular formula C27H26N4O5 B13729632 Bz-Pro-Phe-pNA

Bz-Pro-Phe-pNA

Cat. No.: B13729632
M. Wt: 486.5 g/mol
InChI Key: PJUQBJLNUPWKAJ-ZEQRLZLVSA-N
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Description

Benzoyl-Proline-Phenylalanine-p-nitroanilide is a synthetic peptide substrate widely used in biochemical research. It is composed of benzoyl, proline, phenylalanine, and p-nitroanilide. This compound is particularly known for its application in studying proteolytic enzymes, such as serine proteases and trypsin, due to its chromogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzoyl-Proline-Phenylalanine-p-nitroanilide is synthesized through solid-phase peptide synthesis. The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The benzoyl group is introduced at the N-terminus, while the p-nitroanilide group is attached at the C-terminus. The synthesis typically involves the use of coupling reagents like dicyclohexylcarbodiimide and N-hydroxybenzotriazole .

Industrial Production Methods

In industrial settings, the production of Benzoyl-Proline-Phenylalanine-p-nitroanilide follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzoyl-Proline-Phenylalanine-p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. These reactions result in the cleavage of the peptide bond, releasing p-nitroaniline, which can be quantitatively measured due to its chromogenic properties .

Common Reagents and Conditions

The hydrolysis of Benzoyl-Proline-Phenylalanine-p-nitroanilide is typically carried out in aqueous buffers at neutral pH. Common reagents include serine proteases like trypsin and chymotrypsin. The reaction conditions often involve temperatures ranging from 25°C to 37°C .

Major Products

The primary product of the hydrolysis reaction is p-nitroaniline, which absorbs light at 405 nm, allowing for spectrophotometric detection and quantification .

Scientific Research Applications

Benzoyl-Proline-Phenylalanine-p-nitroanilide is extensively used in scientific research for the following applications:

Mechanism of Action

The mechanism of action of Benzoyl-Proline-Phenylalanine-p-nitroanilide involves its cleavage by proteolytic enzymes. The enzyme binds to the substrate, facilitating the hydrolysis of the peptide bond between phenylalanine and p-nitroanilide. This reaction releases p-nitroaniline, which can be detected spectrophotometrically .

Comparison with Similar Compounds

Similar Compounds

  • Benzoyl-Isoleucine-Glutamic acid-Glycine-Arginine-p-nitroanilide
  • Benzoyl-Phenylalanine-Valine-Arginine-p-nitroanilide
  • Benzoyl-Valine-Glycine-Arginine-p-nitroanilide

Uniqueness

Benzoyl-Proline-Phenylalanine-p-nitroanilide is unique due to its specific amino acid sequence, which makes it a preferred substrate for certain proteases. Its chromogenic properties also make it highly suitable for spectrophotometric assays, providing a clear and measurable output .

Properties

Molecular Formula

C27H26N4O5

Molecular Weight

486.5 g/mol

IUPAC Name

(2S)-1-benzoyl-N-[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C27H26N4O5/c32-25(28-21-13-15-22(16-14-21)31(35)36)23(18-19-8-3-1-4-9-19)29-26(33)24-12-7-17-30(24)27(34)20-10-5-2-6-11-20/h1-6,8-11,13-16,23-24H,7,12,17-18H2,(H,28,32)(H,29,33)/t23-,24-/m0/s1

InChI Key

PJUQBJLNUPWKAJ-ZEQRLZLVSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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